molecular formula C9H11NO B1361576 1-(Pyridin-2-yl)butan-2-one CAS No. 6303-73-7

1-(Pyridin-2-yl)butan-2-one

Cat. No.: B1361576
CAS No.: 6303-73-7
M. Wt: 149.19 g/mol
InChI Key: YUNKBRZOUZPKPL-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)butan-2-one is an organic compound featuring a pyridine ring attached to a butanone moiety. This compound is known for its versatility and reactivity, making it valuable in various chemical syntheses and industrial applications. Its molecular formula is C9H11NO, and it has a molecular weight of 149.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-acetylpyridine with ethylmagnesium bromide, followed by hydrolysis to yield the desired product . Another method includes the condensation of 2-pyridinecarboxaldehyde with acetone in the presence of a base such as sodium hydroxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)butan-2-one involves its interaction with various molecular targets and pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The ketone group can undergo nucleophilic addition reactions, further modulating its activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its combination of a pyridine ring and a butanone moiety allows for diverse chemical transformations and applications .

Properties

IUPAC Name

1-pyridin-2-ylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-9(11)7-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNKBRZOUZPKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285808
Record name 1-(pyridin-2-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6303-73-7
Record name NSC42873
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(pyridin-2-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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